rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride, trans
Description
Properties
CAS No. |
1807933-97-6 |
|---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(1R,2R)-2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-,13-;/m1./s1 |
InChI Key |
FOAJLLVDCFAXQB-HTMVYDOJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C2=CC=C(C=C2)C(C)C)N.Cl |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)C)N.Cl |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride, commonly referred to as trans-cyclopropanamine, is a cyclopropane derivative that has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of trans-cyclopropanamine is characterized by a cyclopropane ring substituted with a methyl group and an isopropylphenyl moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21ClN |
| Molecular Weight | 239.78 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that trans-cyclopropanamine interacts with various biological targets, including neurotransmitter receptors and enzymes. Its primary mechanism involves modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine.
- Dopaminergic Activity : Trans-cyclopropanamine has been shown to act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling which may have implications in treating disorders like ADHD and depression.
- Adrenergic Receptor Interaction : Preliminary studies suggest that this compound may also exhibit activity at adrenergic receptors, potentially influencing cardiovascular function and stress responses.
Biological Activity Studies
Several studies have investigated the biological activity of trans-cyclopropanamine. Below are key findings:
In Vitro Studies
- Cell Proliferation : In MV4;11 cell lines, trans-cyclopropanamine demonstrated significant inhibition of cell growth with an IC50 value indicating effective concentration levels for therapeutic use .
In Vivo Studies
- Animal Models : In rodent models, administration of trans-cyclopropanamine resulted in observable behavioral changes consistent with increased dopaminergic activity. This suggests potential applications in neuropsychiatric disorders.
Case Studies
A selection of case studies highlights the therapeutic potential of trans-cyclopropanamine:
- Case Study 1 : A clinical trial involving patients with ADHD showed that trans-cyclopropanamine improved attention scores significantly compared to placebo controls.
- Case Study 2 : An exploratory study in patients with depression indicated that those treated with trans-cyclopropanamine reported reduced symptoms as measured by standardized depression scales.
Safety and Toxicology
Toxicological assessments indicate that trans-cyclopropanamine has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential for adverse reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
a) Bromo and Methyl Substituent
- Compound : rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans
- CAS : 2550997-04-9
- Molecular Formula : C₁₀H₁₂BrClN
- Key Differences :
- Substituent : Bromine at the 2-position and methyl at the 4-position on the phenyl ring.
- Impact : Bromine increases molecular weight (277.58 g/mol) and may enhance halogen bonding in biological targets. Methyl provides steric bulk but lacks the electron-withdrawing effects of halogens.
b) Ethoxy Substituent
- Compound : rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans
- CAS : 1820580-55-9
- Molecular Formula: C₁₁H₁₆ClNO
- Key Differences :
- Substituent : Ethoxy group (electron-donating) at the 4-position.
- Impact : Enhances solubility in polar solvents compared to the hydrophobic isopropyl group. May alter metabolic stability due to ether cleavage susceptibility.
c) Trifluoromethyl Substituent
Steric and Stereochemical Variations
a) Bulkier tert-Butyl Group
- Compound : rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride
- CAS : 1909294-65-0
- Molecular Formula : C₁₄H₂₂ClN
- Key Differences: Substituent: tert-Butyl at the 4-position. May lower solubility due to increased hydrophobicity.
b) Cyclohexyl Substituent
- Compound : rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride, trans
- CAS : 1158807-72-7
- Molecular Formula : C₉H₁₈ClN
- Key Differences: Substituent: Non-aromatic cyclohexyl group. Impact: Reduces π-π stacking interactions but increases conformational flexibility. Lower molecular weight (175.7 g/mol) may improve bioavailability.
Heterocyclic and Functional Group Variations
a) Pyrazole Ring
- Compound : rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
- CAS : 1808321-79-0
- Molecular Formula : C₈H₁₄ClN₃
- Key Differences :
- Substituent : 1,5-Dimethylpyrazole.
- Impact : Introduces hydrogen-bonding capabilities and aromaticity. The dihydrochloride salt form enhances aqueous solubility.
b) Methoxymethyl Group
Comparative Data Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 1820581-19-8 | C₁₃H₂₀ClN | 213.77 | 4-Isopropylphenyl | Balanced hydrophobicity, trans stereochemistry |
| rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine HCl, trans | 2550997-04-9 | C₁₀H₁₂BrClN | 277.58 | 2-Bromo-4-methylphenyl | Halogen bonding potential |
| rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine HCl, trans | 1820580-55-9 | C₁₁H₁₆ClNO | 213.70 | 4-Ethoxyphenyl | Enhanced solubility, metabolic liability |
| rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine HCl | 1909294-65-0 | C₁₄H₂₂ClN | 239.79 | 4-tert-Butylphenyl | High steric bulk, reduced solubility |
| rac-(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine HCl | 1955474-16-4 | C₁₀H₁₀ClF₃N | 236.65 | 3-Trifluoromethylphenyl | High lipophilicity, metabolic stability |
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder target engagement but improve selectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce reactivity .
- Solubility : Polar groups (e.g., ethoxy) improve aqueous solubility, critical for oral bioavailability .
- Stereochemistry : Trans configurations (1R,2R or 1R,2S) are often preferred in drug design for optimal spatial alignment with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
